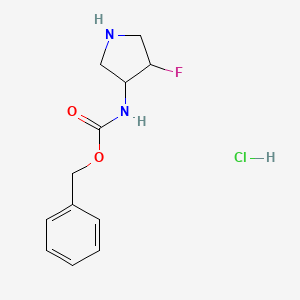

benzyl N-(4-fluoropyrrolidin-3-yl)carbamate;hydrochloride

Description

Benzyl N-(4-fluoropyrrolidin-3-yl)carbamate hydrochloride is a fluorinated pyrrolidine derivative featuring a carbamate-protected amine and a hydrochloride counterion. Its molecular formula is C₁₂H₁₅ClFN₂O₂ (CAS: 1776113-83-7) . The fluorine atom at the 4-position of the pyrrolidine ring enhances electronegativity and metabolic stability, making it a valuable intermediate in medicinal chemistry for drug discovery, particularly in kinase inhibitors and protease-targeted therapies.

Properties

Molecular Formula |

C12H16ClFN2O2 |

|---|---|

Molecular Weight |

274.72 g/mol |

IUPAC Name |

benzyl N-(4-fluoropyrrolidin-3-yl)carbamate;hydrochloride |

InChI |

InChI=1S/C12H15FN2O2.ClH/c13-10-6-14-7-11(10)15-12(16)17-8-9-4-2-1-3-5-9;/h1-5,10-11,14H,6-8H2,(H,15,16);1H |

InChI Key |

JYHMGDGZIMHCJR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1)F)NC(=O)OCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Hydroxyl or Chlorine

- Benzyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate hydrochloride (CAS: 1951441-58-9): Replaces fluorine with a hydroxyl group on a piperidine ring (six-membered vs. pyrrolidine’s five-membered).

- (4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride (CAS: 1431966-72-1):

Ring Size: Pyrrolidine vs. Piperidine Derivatives

- Benzyl N-(piperidin-4-yl)carbamate hydrochloride (CAS: 207296-89-7): Piperidine ring (six-membered) vs. pyrrolidine (five-membered).

- Benzyl N-[(3S,4R)-3-fluoro-4-piperidyl]carbamate hydrochloride (CAS: 1034057-93-6):

Linear vs. Cyclic Amine Backbones

- Benzyl N-(4-aminobutyl)carbamate hydrochloride (CAS: 18807-73-3): Linear butylamine chain instead of a cyclic pyrrolidine. Reduced rigidity may decrease binding affinity but improve solubility in aqueous media .

- Benzyl N-(3-aminopropyl)carbamate hydrochloride: Shorter propyl chain limits steric hindrance, favoring interactions with shallow enzyme pockets .

Structural and Pharmacological Data Table

Q & A

Q. Advanced Structural Analysis

- X-ray crystallography : Employ SHELXL for refinement of crystallographic data to resolve stereochemistry, particularly the fluoropyrrolidine ring conformation .

- NMR spectroscopy : ¹⁹F NMR (at 470 MHz) identifies fluorine positional isomers, while 2D NOESY confirms spatial proximity of the benzyl and pyrrolidine groups .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (observed: 288.75 g/mol vs. theoretical: 288.72 g/mol) .

How can researchers resolve contradictions in reported solubility and reactivity data?

Data Contradiction Analysis

Discrepancies in solubility (e.g., aqueous vs. organic solvents) may arise from:

- Crystallization conditions : Variations in hydrochloride salt hydration states (e.g., monohydrate vs. anhydrous forms) .

- pH-dependent solubility : Adjusting pH to 4–6 maximizes aqueous solubility due to protonation of the pyrrolidine nitrogen .

- Reactivity : Fluorine’s electron-withdrawing effects enhance carbamate hydrolysis rates compared to non-fluorinated analogs; kinetic studies under controlled pH (e.g., 7.4 PBS buffer) are recommended .

What strategies are effective for enantiomeric separation of stereoisomers?

Q. Advanced Chiral Resolution

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (80:20) mobile phase; baseline separation (R > 1.5) is achievable for (3R,4R)- and (3S,4S)-isomers .

- Crystallization-induced diastereomer resolution : React with chiral auxiliaries (e.g., L-tartaric acid) to isolate enantiopure forms .

How can derivatization of this compound expand its utility in drug discovery?

Q. Derivatization Strategies

- Carbamate hydrolysis : Treat with NaOH (0.1 M, 60°C) to yield free amine intermediates for coupling with acylating agents .

- Nucleophilic substitution : Replace the benzyl group via Pd/C-catalyzed hydrogenation, enabling introduction of bioorthogonal handles (e.g., BOC or Fmoc) .

- Fluorine substitution effects : Compare with analogs (e.g., 4-chloropyrrolidine derivatives) to assess impact on receptor binding .

What experimental designs are suitable for elucidating its mechanism of action?

Q. Mechanistic Studies

- Enzyme inhibition assays : Screen against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates to quantify IC₅₀ values .

- Receptor binding : Radioligand displacement assays (e.g., [³H]-nicotine for nicotinic acetylcholine receptors) assess affinity .

- Molecular docking : Use AutoDock Vina with crystal structures (PDB: 4EY7) to predict binding modes .

How can researchers address stability challenges during long-term storage?

Q. Stability Optimization

- Lyophilization : Store as lyophilized powder at -20°C under argon to prevent hydrolysis .

- Accelerated degradation studies : Monitor decomposition at 40°C/75% RH; t₉₀ > 6 months indicates acceptable stability .

What computational tools are recommended for modeling its pharmacokinetic properties?

Q. Computational ADME Prediction

- SwissADME : Predict logP (2.1), aqueous solubility (-3.2 LogS), and CYP450 metabolism .

- Molecular dynamics simulations : Analyze blood-brain barrier permeability using GROMACS with lipid bilayer models .

How does this compound compare structurally and functionally to related carbamates?

Q. Structure-Activity Relationship (SAR)

What methodologies validate interactions with biological targets?

Q. Advanced Interaction Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.